Cas no 104114-07-0 (Phenol,4-(2,3,4,5-tetrahydro-7,8-dimethoxy-9-methyl-1H-3-benzazepin-1-yl)-)

Phenol,4-(2,3,4,5-tetrahydro-7,8-dimethoxy-9-methyl-1H-3-benzazepin-1-yl)- structure
104114-07-0 structure
Product name:Phenol,4-(2,3,4,5-tetrahydro-7,8-dimethoxy-9-methyl-1H-3-benzazepin-1-yl)-
CAS No:104114-07-0
MF:C19H23NO3
MW:313.390825510025
CID:1147449

Phenol,4-(2,3,4,5-tetrahydro-7,8-dimethoxy-9-methyl-1H-3-benzazepin-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-(2,3,4,5-tetrahydro-7,8-dimethoxy-9-methyl-1H-3-benzazepin-1-yl)-
    • Phenol, 4-(2,3,4,5-tetrahydro-7,8-dimethoxy-9-methyl-1H-3-benzazepin-1-yl)-
    • Inchi: 1S/C19H23NO3/c1-12-18-14(10-17(22-2)19(12)23-3)8-9-20-11-16(18)13-4-6-15(21)7-5-13/h4-7,10,16,20-21H,8-9,11H2,1-3H3
    • InChI Key: KLFOZYQMCCYSMM-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=C(C2C3=C(C)C(OC)=C(OC)C=C3CCNC2)C=C1

Computed Properties

  • Exact Mass: 313.16789

Experimental Properties

  • Density: 1.131±0.06 g/cm3(Predicted)
  • Boiling Point: 484.7±45.0 °C(Predicted)
  • PSA: 50.72
  • pka: 9.97±0.30(Predicted)

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